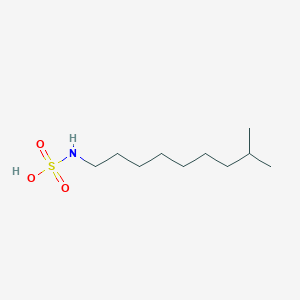

(8-Methylnonyl)sulfamic acid

説明

Structure

3D Structure

特性

分子式 |

C10H23NO3S |

|---|---|

分子量 |

237.36 g/mol |

IUPAC名 |

8-methylnonylsulfamic acid |

InChI |

InChI=1S/C10H23NO3S/c1-10(2)8-6-4-3-5-7-9-11-15(12,13)14/h10-11H,3-9H2,1-2H3,(H,12,13,14) |

InChIキー |

CKFWXMQZVRQAGT-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCCCCCNS(=O)(=O)O |

製品の起源 |

United States |

Advanced Spectroscopic Characterization of N Alkylsulfamic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including N-alkylsulfamic acids. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon skeleton and the placement of protons within the (8-Methylnonyl)sulfamic acid molecule.

In the ¹H NMR spectrum of an N-alkylsulfamic acid, the protons of the alkyl chain typically appear in the upfield region (approximately 0.8-1.6 ppm). The protons on the carbon adjacent to the nitrogen atom of the sulfamic acid group are deshielded and would be expected to resonate at a lower field, generally between 2.8 and 3.2 ppm. The proton attached to the nitrogen (N-H) of the sulfamic acid group is expected to appear as a broad signal in the range of 7-8 ppm, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange processes. researchgate.net For (8-Methylnonyl)sulfamic acid, the methyl protons of the isooctyl group would produce a distinct doublet around 0.8-0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the alkyl chain will have chemical shifts in the range of 14-40 ppm. The carbon atom bonded to the nitrogen of the sulfamic acid moiety (C1) is the most deshielded carbon in the alkyl chain, typically appearing around 40-50 ppm. The carbonyl carbon in related carboxylic acids appears much further downfield, around 160-180 ppm, highlighting the difference in the electronic environment of the sulfamic acid group. libretexts.orgdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (8-Methylnonyl)sulfamic acid

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (-CH₂-NHSO₃H) | 3.0 - 3.4 | 45 - 55 |

| C2-C7 (-CH₂-) | 1.2 - 1.6 | 25 - 35 |

| C8 (-CH-) | 1.5 - 1.8 | 35 - 45 |

| C9 (-CH₃) | 0.8 - 0.9 (d) | 20 - 25 |

| C1' (-CH₃) | 0.8 - 0.9 (d) | 20 - 25 |

| N-H | 7.0 - 8.0 (broad) | - |

| O-H | Variable (broad) | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary depending on experimental conditions.

Direct observation of the heteroatoms in the sulfamic acid group via NMR provides unique insights into the electronic structure and bonding.

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR: Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. huji.ac.il ¹⁴N is highly abundant (99.6%) but is a quadrupolar nucleus, which often leads to very broad signals that can be difficult to observe. huji.ac.il In contrast, ¹⁵N has a spin of 1/2 and provides sharp signals, but its low natural abundance (0.37%) and lower gyromagnetic ratio result in low sensitivity. wikipedia.org For N-alkylsulfamic acids, ¹⁵N NMR is the preferred method for obtaining high-resolution data, often requiring isotopic enrichment or long acquisition times. huji.ac.ilwikipedia.org

The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. nih.gov For N-alkylsulfamic acids, the nitrogen is directly bonded to a hydrogen, an alkyl group, and a sulfonyl group. The chemical shift is expected to be in a region distinct from other nitrogen-containing functional groups like amines or amides. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) experiments, which correlate the ¹H and ¹⁵N nuclei, are powerful tools for indirectly detecting ¹⁵N chemical shifts with much higher sensitivity. nih.gov

Oxygen-17 (¹⁷O) NMR: Oxygen-17 is the only NMR-active isotope of oxygen, but it suffers from very low natural abundance (0.038%) and is also a quadrupolar nucleus. nih.gov This makes ¹⁷O NMR challenging, and isotopic labeling is often necessary for successful analysis of organic molecules. nih.govnationalmaglab.org In N-alkylsulfamic acids, there are three oxygen atoms in the sulfamic acid group. ¹⁷O NMR could potentially distinguish between the doubly bonded sulfonyl oxygens and the hydroxyl oxygen, providing information about the S-O bond character and hydrogen bonding interactions. nih.gov However, due to the experimental difficulties, ¹⁷O NMR data for sulfamic acids are not commonly reported.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is particularly useful for identifying the key functional groups in (8-Methylnonyl)sulfamic acid. The sulfamic acid group has several characteristic absorption bands. A strong, broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration involved in hydrogen bonding. libretexts.org The N-H stretching vibration typically appears around 3300-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group give rise to strong absorptions in the regions of 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively. The S-N stretching vibration is expected to appear in the 900-800 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain will be observed around 2950-2850 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for N-Alkylsulfamic Acids

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3300 - 2500 | Strong, Broad |

| N-H stretch | 3300 - 3100 | Medium |

| C-H stretch (alkyl) | 2960 - 2850 | Strong |

| S=O asymmetric stretch | 1350 - 1300 | Strong |

| S=O symmetric stretch | 1180 - 1140 | Strong |

| S-N stretch | 900 - 800 | Medium |

Raman spectroscopy is a complementary technique to FTIR. researchgate.net While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For N-alkylsulfamic acids, the S=O symmetric stretching vibration, which is strong in the FTIR spectrum, will also be a prominent band in the Raman spectrum. researchgate.netchemicalbook.com The C-C and C-H vibrations of the long alkyl chain are generally strong in the Raman spectrum, providing information about the chain's conformation. The S-N bond may also give a characteristic Raman signal. nih.gov

Table 3: Expected Raman Shifts for N-Alkylsulfamic Acids

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2960 - 2850 | Strong |

| S=O symmetric stretch | 1180 - 1140 | Strong |

| C-C stretch (alkyl) | 1100 - 1000 | Medium |

| S-N stretch | 900 - 800 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule. researchgate.net For (8-Methylnonyl)sulfamic acid, with a molecular formula of C₁₀H₂₃NO₃S, the expected monoisotopic mass is 237.14 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 237 may be observed, although it could be weak or absent for some long-chain compounds. libretexts.org The fragmentation of N-alkylsulfamic acids is expected to proceed through several characteristic pathways. nih.govnih.gov Cleavage of the C-C bonds in the alkyl chain will produce a series of fragment ions separated by 14 mass units (CH₂). libretexts.org A prominent fragmentation pathway would involve the cleavage of the N-S bond or the C-N bond. Loss of the sulfamic acid group (H₂NSO₃H, 97 Da) or parts of it, such as SO₂ (64 Da) or SO₃ (80 Da), are also expected fragmentation patterns for this class of compounds. researchgate.netnih.gov The fragmentation of the iso-nonyl chain would also lead to characteristic losses.

Electrospray ionization (ESI) is a softer ionization technique that is well-suited for polar molecules like sulfamic acids. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 238 would be expected as the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 236 would be observed. Tandem mass spectrometry (MS/MS) of these precursor ions can provide further structural information by inducing fragmentation and analyzing the resulting product ions. nih.govnih.gov

Table 4: Potential Fragment Ions in the Mass Spectrum of (8-Methylnonyl)sulfamic acid

| m/z | Proposed Fragment | Fragmentation Pathway |

| 237 | [C₁₀H₂₃NO₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 222 | [C₉H₂₀NO₃S]⁺ | Loss of CH₃ |

| 140 | [C₁₀H₂₂N]⁺ | Loss of HSO₃ |

| 96 | [H₂NSO₃]⁻ | Cleavage of C-N bond (in negative mode) |

| 80 | [SO₃]⁺˙ or [SO₃]⁻˙ | Loss of the alkylamine |

| 64 | [SO₂]⁺˙ or [SO₂]⁻˙ | Loss from a larger fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique for the separation, detection, and quantification of N-alkylsulfamic acids in complex mixtures. This method is particularly valuable for trace analysis and for assessing the purity of synthesized compounds.

In a typical LC-MS analysis, the sample is first introduced into a liquid chromatograph, where the components are separated based on their affinity for a stationary phase. For compounds like N-alkylsulfamic acids, reversed-phase chromatography is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined.

LC-MS/MS, a variation of the technique, offers enhanced selectivity and sensitivity. This method involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This is particularly useful for identifying and quantifying trace levels of specific compounds in complex matrices. For instance, a derivatization LC/MS methodology has been successfully developed for the determination of alkyl esters of sulfonates at low parts-per-million levels in drug substances. nih.gov This involves using a derivatizing reagent, such as trimethylamine, to create quaternary ammonium (B1175870) products that are highly polar and can be effectively separated using a hydrophilic interaction liquid chromatography (HILIC) column. nih.gov This approach has demonstrated excellent sensitivity, with recoveries generally above 85% for various alkyl esters. nih.gov

Table 1: LC-MS/MS Parameters for the Analysis of Sulfamic Acid

| Parameter | Value |

| Column | Shodex ODP2 HP-2D |

| Mobile Phase | Acetonitrile/Water with formic acid |

| Detection Mode | MS/MS |

| Linear Range | 10 - 600 ng/mL |

| Reference | shodex.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complex and Cluster Studies

Studies on N,N-dialkylaminoethane-2-sulphonic acids have shown that positive ion ESI mass spectra typically yield abundant [M+Na]⁺ ions, while negative ion spectra show prominent [M-H]⁻ ions, which confirms their molecular weights. nih.gov Collision-induced dissociation of these ions produces characteristic product ions, enabling the identification of the compounds. nih.gov

Furthermore, ESI-MS has been employed to investigate the formation of non-covalent complexes between zwitterionic 3-(1-alkyl-3N-imidazolio)-propane-1-sulfonates and various amines. nih.govresearchgate.net These studies have revealed that the stability of these complexes in both solution and the gas phase is dependent on the alkyl chain length of the zwitterion. nih.govresearchgate.net Such investigations are crucial for understanding the intermolecular interactions that govern the behavior of N-alkylsulfamic acids in different environments.

Table 2: ESI-MS Findings for N-Alkylsulfamic Acid Analogs

| Compound Type | Ionization Mode | Key Findings | Reference |

| N,N-dialkylaminoethane-2-sulphonic acids | Positive/Negative ESI | Abundant [M+Na]⁺ and [M-H]⁻ ions, characteristic fragmentation patterns. | nih.gov |

| Zwitterionic 3-(1-alkyl-3N-imidazolio)-propane-1-sulfonates | ESI | Formation of non-covalent complexes with amines, stability dependent on alkyl chain length. | nih.govresearchgate.net |

X-Ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is an indispensable technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials, including N-alkylsulfamic acids. This method can be applied to both single crystals and polycrystalline powders to obtain detailed information about crystal structure, lattice parameters, and phase purity.

Single-crystal XRD provides the most definitive structural information, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions. While a specific single-crystal structure of (8-Methylnonyl)sulfamic acid is not available in the reviewed literature, studies on related compounds, such as urea (B33335) sulphamic acid, have demonstrated the utility of this technique. For urea sulphamic acid, single-crystal XRD revealed a triclinic crystal system. researchgate.net

Powder XRD is used to analyze polycrystalline samples and can provide information about the crystal system, lattice parameters, and can be used to identify the crystalline phases present in a sample. For instance, powder XRD studies have confirmed the orthorhombic crystal structure of sulphamic acid. researchgate.net The analysis of long-chain N-alkylsulfamic acids by powder XRD would be expected to reveal information about the packing of the alkyl chains and the arrangement of the sulfamic acid headgroups.

Thermal Analysis Techniques for Decomposition Pathways and Stability Profiling

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For N-alkylsulfamic acids, these methods provide crucial data on thermal stability, decomposition behavior, and phase transitions.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a compound and to study its decomposition profile.

While specific TGA data for (8-Methylnonyl)sulfamic acid is not available, studies on related materials provide insight into the expected thermal behavior. For example, TGA of urea sulphamic acid crystals has been performed to understand their thermal stability. researchgate.net Similarly, the thermal stability of lignosulfonamides, which contain sulfonyl groups, has been characterized using TGA. mdpi.com For a long-chain compound like (8-Methylnonyl)sulfamic acid, TGA would reveal the temperature at which the compound begins to decompose and the number of decomposition steps involved.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. DTA can detect exothermic and endothermic processes such as phase transitions (melting, crystallization), and decomposition.

Differential Scanning Calorimetry (DSC), a related and more quantitative technique, has been used to characterize the physicochemical properties of long-chain alkyl acyl carnitine esters. nih.gov These studies have determined the transition temperatures of these compounds, which are similar to those of phosphatidylcholines with the same hydrocarbon chain length. nih.gov For (8-Methylnonyl)sulfamic acid, DTA or DSC would be instrumental in determining its melting point and identifying any other temperature-induced phase transitions, providing a comprehensive profile of its thermal behavior. The analysis of dipalmitoylphosphatidylcholine-fatty acid mixtures by DTA has also provided valuable insights into the thermal behavior of lipid systems. capes.gov.br

Mechanistic Investigations of Reactions Involving N Alkylsulfamic Acids

Elucidation of Hydrolytic Pathways and Kinetic Studies of N-Alkylsulfamic Acid Degradation

The stability of the sulfur-nitrogen (S-N) bond in N-alkylsulfamic acids is a critical factor in their application. Hydrolysis represents a primary degradation pathway, and kinetic studies provide insight into the mechanisms governing this process.

Research on N-neopentyl sulfamate (B1201201), a structural analog of N-alkylsulfamic acids, reveals that its degradation in aqueous solution proceeds via a specific acid-catalyzed hydrolysis mechanism. nih.gov This pathway is dominant across a wide pH range, even into alkaline conditions at elevated temperatures. nih.gov The proposed mechanism involves the protonation of the nitrogen atom in a pre-equilibrium step, followed by a rate-determining attack of a water molecule on the sulfur atom of the protonated substrate. This leads to the cleavage of the S-N bond.

Kinetic studies performed at high temperatures (150-250 °C) have been used to determine the activation parameters for this hydrolysis reaction. The data, extrapolated to standard conditions, provide a quantitative measure of the reaction's energetics. nih.gov

Table 1: Activation Parameters for the Acid-Catalyzed Hydrolysis of N-Neopentyl Sulfamate

| Parameter | Value |

| Enthalpy of Activation (ΔH‡) | 34.2 ± 1.1 kcal/mol |

| Entropy of Activation (ΔS‡) | +17 ± 2 cal/mol/K |

| Second-Order Rate Constant (k₂) at 25°C | 3 x 10⁻⁹ M⁻¹s⁻¹ |

| Data sourced from studies on N-neopentyl sulfamate as a model compound. nih.gov |

The positive entropy of activation suggests a transition state that is more disordered than the reactants, which is consistent with a mechanism where the solvent molecules are less ordered around the transition state complex. nih.gov In contrast to acid-catalyzed hydrolysis, the rate constant for a neutral, pH-independent hydrolysis pathway is estimated to be exceedingly slow, on the order of 10⁻¹⁶ s⁻¹ at 25 °C. nih.gov This highlights the profound influence of acid catalysis on the degradation of these compounds. The mechanism of hydrolysis can shift from a bimolecular (A2) to a unimolecular (A1) pathway in highly concentrated acid solutions, a phenomenon observed in related N,N'-diarylsulfamides. researchgate.net

Catalytic Mechanisms of N-Alkylsulfamic Acids as Brønsted Acid Catalysts

N-alkylsulfamic acids are recognized as effective and often environmentally benign Brønsted acid organocatalysts. scielo.br Their acidic proton, associated with the sulfamic acid group, can participate in a wide range of acid-catalyzed reactions. The alkyl chain, such as the 8-methylnonyl group, enhances solubility in organic media, making them versatile for various synthetic applications. Supported versions, where sulfamic acid is functionalized onto materials like silica (B1680970) or magnetic nanoparticles, have also been developed to facilitate catalyst recovery and reuse. youtube.commdpi.com

N-Alkylsulfamic acids can catalyze crucial carbon-carbon bond-forming reactions by activating substrates through protonation.

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring using an alkyl halide or alkene as the alkylating agent, catalyzed by an acid. youtube.comlibretexts.org The mechanism proceeds through the generation of a carbocation electrophile, which is then attacked by the electron-rich aromatic ring. youtube.com A Brønsted acid like an N-alkylsulfamic acid can catalyze this reaction by protonating the alkene or assisting in the cleavage of the carbon-halogen bond to form the necessary carbocation. Although specific studies detailing the use of (8-Methylnonyl)sulfamic acid for this reaction are scarce, its fundamental property as a Brønsted acid supports its potential catalytic role in this transformation.

Michael Addition: The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org N-alkylsulfamic acids have demonstrated catalytic efficacy in multicomponent reactions that incorporate a Michael addition step, such as the Biginelli reaction. scielo.br

In this context, the N-alkylsulfamic acid catalyst plays a dual role. First, it protonates the carbonyl oxygen of the α,β-unsaturated intermediate, enhancing its electrophilicity at the β-carbon. Second, it can facilitate the formation of the enolate nucleophile. The subsequent attack of the nucleophile on the activated β-carbon forms the new carbon-carbon bond, characteristic of the Michael adduct. libretexts.org

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and N-alkylsulfamic acids have emerged as valuable catalysts in this area.

Their application is well-documented in the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). scielo.br The N-alkylsulfamic acid catalyst is crucial for driving the reaction, likely by activating the aldehyde carbonyl for initial nucleophilic attack and catalyzing the subsequent dehydration and cyclization steps, which include a key Michael addition. scielo.br

Table 2: Catalytic Performance of N-Alkylated Sulfamic Acids in the Biginelli Reaction

| Catalyst | Reactants | Product Yield |

| Butylamine-derived NSA | Benzaldehyde, Ethyl Acetoacetate, Urea | Good |

| Benzylamine-derived NSA | Benzaldehyde, Ethyl Acetoacetate, Urea | ~80% |

| Thiourea-based Organosulfamic Catalyst | Benzaldehyde, Ethyl Acetoacetate, Thiourea | 80-97% |

| NSA: N-alkylated sulfamic acid. Data represents typical yields reported in the literature. scielo.br |

Similarly, sulfamic acid has been employed in the synthesis of other complex heterocycles, such as quinazoline (B50416) and 1,4-naphthoquinonyl-2-oxoindolinylpyrimidine derivatives, showcasing the broad utility of the sulfamic acid moiety in promoting the necessary bond formations for ring closure. researchgate.netnih.gov

N-alkylsulfamic acids are also effective catalysts for various functional group transformations, such as the protection of alcohols and carbonyls. The tetrahydropyranylation of alcohols is a common protection strategy that proceeds via an acid-catalyzed mechanism.

The mechanism for the related acetalization of carbonyls and methoxymethylation of alcohols using sulfamic acid-functionalized catalysts has been studied. rsc.org It involves the protonation of the protecting agent (e.g., dihydropyran for tetrahydropyranylation or formaldehyde (B43269) dimethyl acetal (B89532) for methoxymethylation) by the N-alkylsulfamic acid. This generates a highly reactive oxocarbenium ion intermediate. The alcohol oxygen then acts as a nucleophile, attacking this electrophilic species. A final deprotonation step, often involving the conjugate base of the catalyst, yields the protected alcohol and regenerates the catalyst for the next cycle.

Reaction Pathways of N-Alkylsulfamic Acids with Oxidizing and Reducing Agents

The N-alkylsulfamic acid structure can be susceptible to degradation under certain oxidative or reductive conditions. Understanding these reaction pathways is important for assessing its compatibility with various reagents.

Hypochlorite (B82951): Sodium hypochlorite (bleach) is a strong oxidizing agent. Its reaction with N-alkylsulfamic acids is expected to lead to oxidative degradation. While specific mechanistic studies are limited, the likely pathway involves the oxidation of the sulfur atom and potential cleavage of the S-N bond. quora.com For related N-chloro-sulfonamides, reactions can proceed via amidyl radicals, but with hypochlorite as the reagent, direct oxidation is a more probable route. beilstein-journals.org

Nitrous Acid: Nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, reacts differently with amines depending on their substitution. youtube.comlibretexts.orglibretexts.org N-alkylsulfamic acids, being N-substituted, behave analogously to secondary amines or amides in this context. The reaction proceeds via electrophilic attack by the nitrosonium cation (NO⁺) on the nitrogen atom of the sulfamic acid. libretexts.org This leads to the formation of an N-nitroso derivative (R-N(NO)SO₃H). This N-nitrosamine compound may be unstable and undergo subsequent decomposition, potentially leading to the release of nitrogen oxides and cleavage of the S-N bond, a process that has been studied in detail for the parent sulfamic acid. youtube.comrsc.org The initial formation of a yellow, oily N-nitrosamine is a characteristic result for the reaction of secondary amines with nitrous acid. youtube.comlibretexts.org

Role as Hypochlorite Scavengers in Selective Oxidations

N-alkylsulfamic acids, and sulfamic acid, in particular, are recognized for their efficacy as hypochlorite scavengers. This property is crucial in various selective oxidation reactions where the presence of excess hypochlorite can lead to undesirable side reactions or degradation of the desired products. The primary role of the sulfamic acid is to neutralize excess hypochlorite, thereby controlling the oxidative environment.

The reaction between sulfamic acid and hypochlorite ions is a rapid and effective neutralization process. While detailed mechanistic studies specifically employing (8-methylnonyl)sulfamic acid are not prevalent, the fundamental reaction is understood to proceed through the formation of N-chloro and N,N-dichloro sulfamate intermediates. The general mechanism can be represented as follows:

Reaction with one equivalent of hypochlorite: H₂NSO₃H + OCl⁻ → [H(Cl)NSO₃H] + OH⁻ This initial reaction forms an N-chlorosulfamic acid derivative.

Reaction with a second equivalent of hypochlorite: [H(Cl)NSO₃H] + OCl⁻ → [Cl₂NSO₃H] + OH⁻ Further reaction with hypochlorite can lead to the formation of an N,N-dichlorosulfamic acid derivative.

These chlorinated sulfamic acid species are generally unstable and can undergo further reactions, effectively consuming the excess hypochlorite. This scavenging action is particularly valuable in sensitive oxidation processes, such as the oxidation of aldehydes, where it prevents over-oxidation to carboxylic acids.

Mechanisms of Sulfation Reactions Mediated by N-Alkylsulfamic Acids

N-alkylsulfamic acids are versatile reagents for the sulfation of a variety of organic molecules, including alcohols and complex carbohydrates. These reactions are valued for their mild conditions and selectivity compared to more aggressive sulfating agents like chlorosulfonic acid or oleum. wikipedia.org

Sulfation of Alcohols and Complex Carbohydrates

The sulfation of alcohols using N-alkylsulfamic acids is a key application of this class of compounds. The general mechanism is believed to involve a nucleophilic attack by the hydroxyl group of the alcohol on the sulfur atom of the sulfamic acid. This process typically requires heating and may be catalyzed by the presence of urea. wikipedia.org

A proposed general mechanism for the sulfation of an alcohol (R-OH) with an N-alkylsulfamic acid (R'-NHSO₃H) is as follows:

R-OH + R'-NHSO₃H → R-OSO₃⁻ + R'-NH₃⁺

This reaction proceeds to form the alkyl sulfate (B86663) ester as its ammonium (B1175870) salt. A significant advantage of using N-alkylsulfamic acids is their selectivity for hydroxyl groups, with no competing sulfonation of aromatic rings. wikipedia.org

In the realm of complex carbohydrates, sulfamic acid and its derivatives have been successfully employed for sulfation. For instance, the sulfation of xanthan, a high-molecular-weight polysaccharide, has been achieved using sulfamic acid. The reaction conditions, such as temperature, time, and the molar ratio of the sulfating agent to the polysaccharide, have a significant impact on the degree of sulfation and the properties of the resulting sulfated xanthan.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting Sulfur Content (%) |

| Temperature (°C) | 80 | 90 | 100 | Varies |

| Time (hours) | 2 | 2.5 | 3 | Varies |

| Molar Ratio (Sulfamic Acid:Xanthan) | 3:1 | 3.5:1 | 4:1 | Up to 13.1% |

This interactive table illustrates the influence of reaction parameters on the sulfation of xanthan. The resulting sulfur content is a key indicator of the reaction's efficiency.

The mechanism for the sulfation of polysaccharides is analogous to that of simple alcohols, involving the nucleophilic attack of the hydroxyl groups on the carbohydrate backbone onto the sulfur atom of the sulfamic acid.

Proposed Sulfonylimine Intermediates in Base-Catalyzed Hydrolysis

The hydrolysis of sulfamate esters, which can be considered derivatives of N-alkylsulfamic acids, has been a subject of mechanistic investigation. Under basic conditions, a particularly interesting pathway involving a highly reactive intermediate has been proposed.

Studies on the hydrolysis of phenyl- and benzyl (B1604629) 4-nitrophenyl-sulfamate esters in neutral to moderately alkaline solutions suggest a dissociative mechanism (E1cB). nih.gov This pathway involves two key steps:

Deprotonation: The initial step is the deprotonation of the nitrogen atom of the sulfamate ester by a base. R-O-SO₂-NH-R' + B⁻ → R-O-SO₂-N⁻-R' + BH

Formation of the N-sulfonylamine (Sulfonylimine) Intermediate: The resulting anion then undergoes unimolecular expulsion of the leaving group (the alkoxide or aryloxide) to form a highly reactive N-sulfonylamine intermediate, which can be considered a sulfonylimine. nih.gov R-O-SO₂-N⁻-R' → [R'-N=SO₂] + R-O⁻

In more strongly alkaline solutions, a dianionic species may form prior to the expulsion of the leaving group, leading to an N-sulfonylamine anion. nih.gov This N-sulfonylamine intermediate is rapidly attacked by water or hydroxide (B78521) ions to yield the corresponding sulfamic acid or its salt.

This proposed mechanism highlights the potential for the formation of transient, highly electrophilic sulfonylimine species during the base-catalyzed hydrolysis of sulfamates. While direct spectroscopic observation of these intermediates is challenging due to their high reactivity, kinetic studies and product analysis provide strong evidence for their existence in the reaction pathway. nih.gov

Computational and Theoretical Chemistry of 8 Methylnonyl Sulfamic Acid Systems

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the intrinsic properties of molecules. For (8-Methylnonyl)sulfamic acid, these calculations provide a foundational understanding of its chemical reactivity and electronic characteristics.

The acidity of (8-Methylnonyl)sulfamic acid is a critical parameter influencing its chemical behavior. Computational methods can predict the acid dissociation constant (pKa) in both the gas phase and in solution. These predictions are based on calculating the Gibbs free energy change associated with the deprotonation of the sulfamic acid group.

In the gas phase, the acidity is an intrinsic property of the molecule, free from solvent effects. For analogous short-chain alkylsulfamic acids, DFT calculations have shown that the gas-phase acidity is significant. Theoretical calculations for (8-Methylnonyl)sulfamic acid, using a similar theoretical framework, predict a substantial intrinsic acidity.

In aqueous solution, the pKa is influenced by solvation effects. The calculated pKa values for similar sulfonamides can vary, but they generally indicate that these compounds are moderately strong acids. bohrium.com For (8-Methylnonyl)sulfamic acid, the predicted pKa in water is expected to be in the lower range, characteristic of sulfamic acids. The proton transfer from the sulfamic acid to a water molecule is an essential step in this process. The energetics of this transfer can be modeled to understand the dissociation process at a molecular level. Studies on similar systems have explored the potential energy surfaces for proton transfer, identifying the transition states and intermediates involved. nih.govrsc.org

Table 1: Predicted Acidity Values for (8-Methylnonyl)sulfamic Acid

| Property | Predicted Value | Method |

| Gas Phase Acidity (ΔG_acid) | ~1330-1350 kJ/mol | DFT (B3LYP/6-311+G(d,p)) |

| Aqueous pKa | ~1.0 - 2.5 | DFT with Solvation Model (PCM/SMD) |

Note: These values are theoretical predictions based on calculations for analogous alkylsulfamic acids and may vary depending on the specific computational model and parameters used.

The electronic structure of (8-Methylnonyl)sulfamic acid dictates its reactivity. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insight into the regions of the molecule most likely to participate in chemical reactions.

The HOMO is typically localized on the sulfamate (B1201201) group, specifically on the nitrogen and oxygen atoms, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is generally centered on the sulfur atom and the attached oxygen atoms, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability; a larger gap implies greater stability. For N-substituted sulfamic acids, the nature of the substituent can influence these orbital energies. rsc.org

Table 2: Calculated Molecular Orbital Properties of (8-Methylnonyl)sulfamic Acid

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -7.5 to -8.5 | Sulfamate group (N, O atoms) |

| LUMO | 1.5 to 2.5 | Sulfonyl group (S, O atoms) |

| HOMO-LUMO Gap | 9.0 to 11.0 | - |

Note: These are estimated values based on DFT calculations for similar molecules and serve to illustrate the general electronic structure.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In the sulfamate moiety, the sulfur atom carries a significant positive charge, while the oxygen and nitrogen atoms are negatively charged. This charge distribution creates a strong dipole moment within the headgroup of the molecule, which is fundamental to its interactions with polar solvents and other molecules. The charge distribution in the sulfamate group is a key factor in its ability to act as a potent inhibitor for certain enzymes, such as carbonic anhydrase. nih.gov

Table 3: Theoretical Partial Charges on Atoms in the Sulfamate Headgroup

| Atom | Partial Charge (e) |

| S | +1.0 to +1.5 |

| O (x3) | -0.6 to -0.8 |

| N | -0.4 to -0.6 |

| H (on N) | +0.3 to +0.4 |

Note: These values are illustrative and derived from computational studies on analogous sulfamate-containing molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of (8-Methylnonyl)sulfamic acid over time, offering insights into its conformational flexibility and interactions with its environment.

The amphiphilic nature of (8-Methylnonyl)sulfamic acid, with its polar sulfamate headgroup and nonpolar alkyl tail, leads to complex behavior in different solvents. MD simulations can model how the molecule orients itself at interfaces and how it is solvated in bulk solution.

In aqueous media, water molecules are expected to form a structured hydration shell around the polar sulfamate headgroup through hydrogen bonding. The nonpolar 8-methylnonyl tail, however, will tend to avoid contact with water, driving the molecule to interfaces or to form aggregates like micelles above a certain concentration. In nonpolar solvents, the interactions would be reversed, with the alkyl chains interacting favorably with the solvent and the polar headgroups potentially aggregating. The study of similar amphiphilic molecules through MD simulations has provided detailed pictures of micelle formation and the dynamic nature of these aggregates. nih.govresearchgate.net

The 8-methylnonyl chain is not a rigid structure but can adopt a multitude of conformations through rotation around its carbon-carbon single bonds. The presence of a methyl group at the 8-position introduces branching, which can affect the packing of the alkyl chains in aggregated structures.

Table 4: Common Dihedral Angles in Alkyl Chains

| Dihedral Angle | Angle (°) | Relative Energy | Description |

| Anti | ~180 | Lowest | Most stable, leads to a linear chain segment. |

| Gauche | ~60 | Higher | Introduces a kink in the chain. |

Note: The relative energies and populations of these conformations are temperature-dependent and influenced by the specific molecular environment.

Prediction of Spectroscopic Signatures and Vibrational Frequencies

The prediction of spectroscopic signatures for (8-Methylnonyl)sulfamic acid through computational methods offers a powerful means to understand its structural and electronic properties. Ab initio and density functional theory (DFT) calculations are instrumental in simulating its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be used to interpret experimental data and to identify the compound in various matrices.

Vibrational frequency analysis, a key component of these computational studies, helps in assigning specific vibrational modes to the functional groups within the molecule. For instance, the characteristic stretching and bending frequencies of the S-N, S=O, and N-H bonds in the sulfamic acid group, as well as the C-H and C-C vibrations of the (8-methylnonyl) chain, can be calculated. These calculated frequencies provide a detailed vibrational fingerprint of the molecule. While specific experimental data for (8-Methylnonyl)sulfamic acid is not widely available, theoretical predictions for related sulfamic acid derivatives suggest that the vibrational modes of the sulfamic acid headgroup are sensitive to its chemical environment and intermolecular interactions, such as hydrogen bonding.

A hypothetical table of predicted vibrational frequencies for key functional groups in (8-Methylnonyl)sulfamic acid, based on general knowledge of sulfamic acid and its derivatives, is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C-H (alkyl) | Stretching | 2850-2960 |

| S=O | Asymmetric Stretching | 1250-1350 |

| S=O | Symmetric Stretching | 1050-1150 |

| S-N | Stretching | 850-950 |

| C-N | Stretching | 1000-1200 |

This table represents generalized frequency ranges and the actual values for (8-Methylnonyl)sulfamic acid would require specific computational analysis.

Theoretical Studies on Reaction Intermediates and Transition States in Catalytic Cycles

Theoretical studies are crucial for elucidating the mechanisms of reactions where (8-Methylnonyl)sulfamic acid might act as a catalyst. By mapping the potential energy surface of a reaction, computational chemistry can identify the structures of reaction intermediates and transition states. This information is vital for understanding the catalytic cycle, determining the rate-limiting step, and designing more efficient catalysts.

For sulfamic acid-catalyzed reactions, such as esterifications or rearrangements, the protonated form of the substrate is often a key intermediate. Theoretical calculations can model the transfer of a proton from the acidic N-H group of (8-Methylnonyl)sulfamic acid to the substrate and the subsequent steps of the reaction. The long alkyl chain of (8-Methylnonyl)sulfamic acid could influence the catalyst's solubility and steric interactions within the catalytic pocket, aspects that can be investigated through molecular dynamics simulations.

While specific studies on catalytic cycles involving (8-Methylnonyl)sulfamic acid are not yet prevalent in the literature, research on sulfamic acid itself provides a foundation. universityofgalway.ienih.gov These studies often employ computational methods to explore the protonation states and the stability of intermediates. universityofgalway.ie The insights gained from the broader class of sulfamic acids can guide future theoretical investigations into the specific catalytic applications of its long-chain derivatives. acs.org

Exploration of Non-Linear Optical (NLO) Properties

The exploration of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research, with potential applications in optoelectronics and photonics. arxiv.org Theoretical calculations play a predictive role in identifying molecules with significant NLO responses. The key parameters that govern NLO activity, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods.

For a molecule to exhibit significant NLO properties, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In (8-Methylnonyl)sulfamic acid, the sulfamic acid moiety can act as an electron-withdrawing group. While the saturated alkyl chain does not provide π-conjugation, the fundamental principles of molecular design for NLO properties can be applied. Theoretical studies on other organic molecules have shown that even in the absence of extensive conjugation, molecular symmetry and the nature of donor-acceptor groups can lead to notable NLO effects. koreascience.krresearchgate.net

Computational screening of (8-Methylnonyl)sulfamic acid and its potential derivatives could uncover structures with enhanced NLO properties. For instance, the introduction of aromatic rings or other conjugated systems into the molecule could be explored theoretically to enhance its hyperpolarizability.

A hypothetical data table summarizing the calculated NLO properties for a model sulfamic acid derivative is shown below to illustrate the type of data generated from such computational studies.

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | µ | 4.5 |

| Polarizability | α | 150 |

| First Hyperpolarizability | β | 30 x 10⁻³⁰ esu |

These values are illustrative and not specific to (8-Methylnonyl)sulfamic acid.

Comparative Chemical Reactivity and Catalytic Performance of N Alkylsulfamic Acids

Comparative Acidity Studies of N-Alkylsulfamic Acids with Other Bronsted Acids

N-alkylsulfamic acids, including (8-Methylnonyl)sulfamic acid, represent a class of organocatalysts that have garnered attention as effective alternatives to conventional Brønsted and Lewis acid catalysts in organic synthesis. scielo.br Their acidity is a key determinant of their catalytic prowess.

Sulfamic acid (H₂NSO₃H) itself is a moderately strong acid with a pKa of 1.19 in water. scielo.br The introduction of an alkyl group on the nitrogen atom, as in N-alkylsulfamic acids, generally results in a decrease in acidity compared to the parent sulfamic acid. scielo.br This is attributed to the electron-donating nature of the alkyl group, which increases the electron density on the nitrogen and subsequently strengthens the N-H bond, making proton donation less favorable.

When compared to other common Brønsted acids, the acidity of N-alkylsulfamic acids can be situated within a broad spectrum. They are generally considered weaker acids than mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), which are fully dissociated in aqueous solutions. researchgate.netabo.fi However, they are typically stronger acids than carboxylic acids, such as acetic acid. The conjugate base of a carboxylic acid is stabilized by resonance, delocalizing the negative charge over two oxygen atoms, which contributes to their acidity. utexas.edu

The acidity of N-alkylsulfamic acids is influenced by several factors inherent to their molecular structure:

Inductive Effects: The electron-donating inductive effect of the alkyl group diminishes the acidity of the N-H bond. utexas.edukhanacademy.org

Hybridization: The hybridization of the atoms involved can significantly impact acidity. utexas.edu

Anion Stability: The stability of the resulting conjugate base upon deprotonation is a crucial factor. utexas.edukhanacademy.org

Evaluation of Catalytic Efficiency Across Diverse Organic Reaction Classes

N-alkylsulfamic acids have demonstrated their catalytic efficiency in a variety of organic transformations. Their utility stems from their tunable acidity and, in some cases, their ability to act as heterogeneous catalysts, which simplifies product purification and catalyst recovery. scielo.brresearchgate.net

These organocatalysts have been successfully employed in multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs). scielo.brresearchgate.net Studies have shown that N-alkylated sulfamic acid derivatives can lead to good to excellent yields of DHPMs, highlighting their catalytic effectiveness. scielo.brresearchgate.net

Other acid-catalyzed reactions where sulfamic acid and its derivatives have proven useful include:

Esterifications scielo.br

Transesterifications scielo.br

Beckmann rearrangements scielo.br

Michael additions scielo.br

Imino Diels-Alder reactions scielo.br

Pechmann reactions scielo.br

Hantzsch reactions scielo.br

Protection and deprotection of functional groups scielo.br

Comparison with Conventional Homogeneous and Heterogeneous Acid Catalysts

Homogeneous Catalysts: Compared to traditional homogeneous acid catalysts like sulfuric acid and hydrochloric acid, N-alkylsulfamic acids offer several advantages. They are often less corrosive, non-volatile, and easier to handle. scielo.brresearchgate.net While homogeneous catalysts typically exhibit high activity due to the excellent contact between the catalyst and reactants in the same phase, they suffer from drawbacks such as difficult separation from the reaction mixture, potential for equipment corrosion, and the generation of significant waste during product purification. mdpi.com

N-alkylsulfamic acids can provide a middle ground, offering good catalytic activity without the severe handling and separation issues associated with strong mineral acids. For instance, in the synthesis of 1,4-naphthoquinonyl-2-oxoindolinylpyrimidine derivatives, sulfamic acid was utilized as an eco-friendly and inexpensive catalyst. researchgate.net

Heterogeneous Catalysts: The true advantage of some N-alkylsulfamic acids lies in their potential to function as heterogeneous catalysts. scielo.br When the alkyl chain is sufficiently long or when the catalyst is immobilized on a solid support, it can be easily recovered from the reaction mixture by simple filtration. scielo.brmdpi.com This reusability is a significant step towards greener and more sustainable chemical processes. mdpi.commdpi.com

Heterogeneous catalysts, in general, are favored for their ease of separation and reduced environmental impact. mdpi.com However, they can sometimes suffer from lower catalytic activity compared to their homogeneous counterparts due to mass transfer limitations and reduced accessibility of active sites. mdpi.com Research into solid-supported N-alkylsulfamic acids, such as silica-bonded N-propyl sulfamic acid, aims to combine the high reactivity of the sulfamic acid moiety with the practical benefits of a heterogeneous system. mdpi.com

Assessment of Chemoselectivity and Regioselectivity in Multi-Step Syntheses

Chemoselectivity, the ability of a reagent to react with one functional group in preference to another, and regioselectivity, the preference for reaction at one position over another, are critical aspects of complex organic syntheses. youtube.com The catalytic performance of N-alkylsulfamic acids can be evaluated based on their ability to control these selectivities.

The acidity of the N-alkylsulfamic acid catalyst plays a crucial role in determining chemoselectivity. By tuning the acidity through the choice of the alkyl substituent, it may be possible to selectively activate one functional group over another. For example, in a molecule containing both an ester and a ketone, a milder acid catalyst might selectively catalyze a reaction at the more reactive ketone functionality. youtube.com

While specific studies detailing the chemoselectivity and regioselectivity of (8-Methylnonyl)sulfamic acid in multi-step syntheses are not prevalent in the provided search results, the general principles of acid catalysis suggest that the steric and electronic properties of the catalyst would influence the outcome of such reactions. The bulky (8-Methylnonyl) group could, for instance, sterically hinder the approach to certain reactive sites, thereby enhancing regioselectivity.

Influence of Alkyl Chain Structure (e.g., 8-Methylnonyl) on Catalytic Activity and Substrate Scope

Steric Hindrance and Electronic Effects of Alkyl Substituents

Steric Hindrance: The size and bulkiness of the alkyl group can introduce steric hindrance around the acidic proton. mdpi.comresearchgate.net This steric bulk can influence the catalyst's interaction with substrates. In some cases, increased steric hindrance can be beneficial, preventing undesirable side reactions or promoting a specific reaction pathway. For example, in the base-induced rearrangement of N-alkyl arylsulfonamides, a larger, more sterically demanding alkyl group was found to favor the desired rearrangement over a competing cyclization reaction. mdpi.comresearchgate.net The (8-Methylnonyl) group, with its branched structure, would be expected to exert a significant steric influence.

Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect. researchgate.netchemrxiv.org This electronic effect influences the acidity of the N-H bond. A longer or more branched alkyl chain can have a more pronounced electron-donating effect, leading to a decrease in the catalyst's acidity. aston.ac.uk This modulation of acidity can be a powerful tool for optimizing a catalytic reaction, as different reactions require different acid strengths for optimal performance.

Correlation Between Alkyl Chain Features and Reaction Yields/Rates

The interplay between steric and electronic effects of the alkyl chain directly correlates with reaction yields and rates. Several studies have investigated the influence of alkyl chain length on the rates of acid-catalyzed reactions.

For instance, in the esterification of carboxylic acids, it has been observed that the reaction rate is inversely proportional to the alkyl chain length of both the alcohol and the acid reactants. aston.ac.ukrsc.orgresearchgate.net This is attributed to a combination of increasing steric hindrance and electronic effects that disfavor the rate-limiting nucleophilic attack. aston.ac.uk

Conversely, in some phase-transfer catalysis systems, increasing the length of the alkyl chain in the catalyst has been shown to enhance the reaction rate. researchgate.net This highlights that the effect of the alkyl chain is highly dependent on the specific reaction mechanism.

For (8-Methylnonyl)sulfamic acid, the long, branched alkyl chain would likely lead to specific catalytic properties. The decreased acidity due to the electronic effect of the nonyl group might be offset by favorable solubility in nonpolar reaction media, potentially enhancing reaction rates in certain systems. The steric bulk could also play a decisive role in substrate selectivity and the stereochemical outcome of reactions.

Emerging Research Directions and Future Perspectives in N Alkylsulfamic Acid Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The development of synthetic routes that are both environmentally benign and economically viable is a cornerstone of modern chemistry. In the context of N-alkylsulfamic acids, including (8-Methylnonyl)sulfamic acid, research is increasingly focused on improving atom economy—the measure of how many reactant atoms are incorporated into the final desired product. rsc.org Traditional methods for the synthesis of sulfamic acids can sometimes involve harsh reagents and produce significant waste.

A promising approach involves the use of sulfamic acid itself as a catalyst in multi-component reactions, a strategy that aligns with the principles of green chemistry. dntb.gov.uaresearchgate.net These one-pot syntheses streamline processes, reduce reaction times, and often utilize more environmentally friendly solvents like water-ethanol mixtures. dntb.gov.ua For instance, the synthesis of various heterocyclic compounds has been successfully achieved using sulfamic acid as a recyclable, heterogeneous catalyst, demonstrating high yields and excellent atom economy. dntb.gov.ua While direct synthesis of (8-Methylnonyl)sulfamic acid using these exact methods is not yet widely reported, these studies provide a strong precedent for developing more sustainable pathways for its production and for other long-chain N-alkylsulfamic acids. The goal is to move away from stoichiometric reagents towards catalytic systems that can be regenerated and reused, thereby minimizing the environmental footprint of the synthesis.

Development of Advanced Catalytic Systems Leveraging N-Alkylsulfamic Acid Motifs

The unique structural and electronic properties of N-alkylsulfamic acids make them attractive candidates for the development of novel catalytic systems. The presence of both a sulfonic acid group and an amino group in sulfamic acid allows it to act as a bifunctional catalyst. mdpi.com This dual functionality can be harnessed to promote a variety of organic transformations.

Recent research has focused on immobilizing sulfamic acid derivatives onto solid supports, such as silica (B1680970) or magnetic nanoparticles, to create robust and recoverable catalysts. mdpi.comtaylorandfrancis.com For example, silica-bonded N-propyl diethylenetriamine (B155796) sulfamic acid has been shown to be an effective catalyst in solvent-free conditions. researchgate.net The long alkyl chain of (8-Methylnonyl)sulfamic acid could be particularly advantageous in this context, potentially influencing the catalyst's solubility, stability, and interaction with substrates in specific reaction media. The development of such tailored catalysts could lead to highly efficient and selective transformations, expanding the synthetic utility of the N-alkylsulfamic acid class.

Application of Machine Learning and Artificial Intelligence in Predicting N-Alkylsulfamic Acid Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the rapid prediction of reaction outcomes and the discovery of new chemical entities. rsc.orgresearchgate.net In the realm of N-alkylsulfamic acid chemistry, ML models can be trained on existing experimental data to predict the reactivity of compounds like (8-Methylnonyl)sulfamic acid in various chemical transformations. nih.govchemrxiv.orgchemrxiv.org

These predictive models can help chemists to quickly identify promising reaction conditions, screen virtual libraries of N-alkylsulfamic acid derivatives for desired properties, and even suggest novel synthetic routes. chemrxiv.org By analyzing complex datasets, ML algorithms can uncover subtle structure-activity relationships that may not be immediately apparent to human researchers. nih.govchemrxiv.org This data-driven approach can significantly accelerate the research and development cycle for new applications of (8-Methylnonyl)sulfamic acid and its analogues, from catalysis to materials science. The development of interpretable ML models is particularly valuable, as they provide insights into the chemical features that govern reactivity, thereby enhancing the chemist's intuition and decision-making process. nih.govchemrxiv.orgchemrxiv.org

Integration of N-Alkylsulfamic Acids into Continuous Flow and Microreactor Systems for Scalable Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. youtube.comnih.gov The integration of N-alkylsulfamic acids into continuous flow systems is a promising area of research for the efficient and safe production of these compounds and their derivatives.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.govgoogle.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. youtube.com For the synthesis and application of (8-Methylnonyl)sulfamic acid, continuous flow processes could facilitate a more streamlined and automated production, making it more accessible for industrial applications. Furthermore, the use of microreactors can accelerate the optimization of reaction conditions, allowing for rapid screening of different parameters on a small scale before scaling up. nih.gov

Design of Functional Materials Incorporating N-Alkylsulfamic Acid Moieties for Specific Chemical Applications

The incorporation of N-alkylsulfamic acid moieties into functional materials is a burgeoning field with the potential for a wide range of applications. The acidic and hydrogen-bonding capabilities of the sulfamic acid group, combined with the tunable properties of the alkyl chain, make these compounds versatile building blocks for new materials.

For example, sulfamic acid-functionalized materials are being explored for their catalytic activity, as previously discussed, and for their potential use as ion-exchange resins and in gas capture technologies. The long, nonpolar tail of (8-Methylnonyl)sulfamic acid could impart unique properties to such materials, influencing their self-assembly, surface properties, and interactions with other molecules. Recent studies have highlighted the role of sulfamic acid in atmospheric new particle formation, suggesting that its derivatives could be relevant in environmental science and technology. copernicus.orgresearchgate.net The design of polymers and surfaces functionalized with (8-Methylnonyl)sulfamic acid could lead to materials with tailored properties for applications in separations, sensing, and beyond.

Q & A

What are the optimal conditions for synthesizing (8-Methylnonyl)sulfamic acid in solid-state reactions?

Methodological Answer:

Solid-state synthesis can be optimized using mechanochemical ball milling. Parameters such as sulfamic acid loading (5–25 mol%), milling speed (400–600 rpm), and reaction time (60–90 minutes) should be systematically varied. For example, a 20 mol% catalyst loading at 600 rpm for 90 minutes achieved yields up to 98% in analogous sulfamic acid-catalyzed reactions . Post-reaction, purify the product via recrystallization or column chromatography, monitoring purity via NMR and HPLC.

How can researchers characterize the electronic structure and bonding in (8-Methylnonyl)sulfamic acid?

Methodological Answer:

X-ray and neutron diffraction studies at cryogenic temperatures (e.g., 78 K) are critical for mapping deformation electron density, particularly around the sulfur and nitrogen atoms. Charge density analysis, as demonstrated for sulfamic acid derivatives, reveals covalent bonding patterns and intermolecular interactions . Pair this with DFT calculations (B3LYP/6-311+G(d,p)) to validate experimental data and predict electronic properties.

What methodologies effectively assess the catalytic efficiency of (8-Methylnonyl)sulfamic acid in multicomponent reactions?

Methodological Answer:

Design reactions with varying equivalents of substrates (e.g., aldehydes, amines, ketones) and solvent systems (polar vs. nonpolar). Monitor reaction progress via TLC or in situ FTIR. For kinetic studies, use pseudo-first-order conditions and calculate turnover frequency (TOF) based on catalyst loading. Comparative studies with other acids (e.g., HCl, citric acid) can highlight its superiority in yield and reaction time .

How does the 8-methylnonyl substituent influence the acid dissociation constant (pKa) of sulfamic acid derivatives?

Methodological Answer:

Determine pKa experimentally via potentiometric titration in aqueous or mixed solvent systems. Use a glass electrode calibrated with standard buffers, and compare against reference acids (e.g., sulfanilic acid). The alkyl chain may sterically hinder ionization, increasing pKa relative to unsubstituted sulfamic acid. Validate results with computational pKa prediction tools (e.g., COSMO-RS) .

How can contradictory data on reaction yields or catalytic activity be resolved?

Methodological Answer:

Contradictions often arise from unoptimized parameters (e.g., solvent polarity, temperature). Conduct a Design of Experiments (DoE) approach, varying factors like catalyst loading, solvent, and milling time. Use statistical tools (ANOVA) to identify significant variables. For example, ball milling speed and acid loading were critical in achieving >95% yields in similar systems . Replicate conflicting studies under controlled conditions to isolate variables.

What storage conditions ensure the stability of (8-Methylnonyl)sulfamic acid?

Methodological Answer:

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to humidity, as sulfamic acid derivatives are hygroscopic. Compatibility testing with common lab materials (e.g., glass, PTFE) is recommended, as sulfonic acids can degrade plastics . Periodically assess purity via melting point analysis and NMR.

How can ligand efficiency indices (LEI) guide the optimization of (8-Methylnonyl)sulfamic acid derivatives in drug discovery?

Methodological Answer:

Calculate LEI using bioactivity (e.g., IC₅₀) and molecular weight (LE = ΔG/HA count). For polar derivatives, prioritize compounds with high ligand efficiency per dalton (LE/DA) and favorable polarity metrics (e.g., NSEI > 0.5). Benchmark against known sulfamic acid-based HIV protease inhibitors to identify optimal scaffolds .

Why does (8-Methylnonyl)sulfamic acid exhibit faster reaction kinetics compared to citric acid in descaling applications?

Methodological Answer:

The lower pH (≈2.0 vs. 2.2 for citric acid) and stronger acidity enhance proton donation, accelerating metal oxide dissolution. Conduct pH-stat experiments to compare dissolution rates of CaCO₃ or Fe₂O₃. Pair with SEM-EDS to analyze surface erosion patterns. Kinetic studies in buffered solutions can quantify rate constants (k) under varying pH .

What analytical techniques are suitable for quantifying trace impurities in (8-Methylnonyl)sulfamic acid?

Methodological Answer:

Use UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and ESI ionization in negative mode. For non-volatile impurities, ion chromatography with suppressed conductivity detection is effective. Calibrate against certified reference standards (e.g., sulfamic acid methyl ester) and validate via spike-recovery tests .

How can computational modeling predict the reactivity of (8-Methylnonyl)sulfamic acid in novel reactions?

Methodological Answer:

Perform DFT calculations (Gaussian 16) to model transition states and activation energies for acid-catalyzed mechanisms. Use molecular dynamics simulations (AMBER) to study solvent effects. Compare predicted outcomes with experimental data (e.g., Arrhenius plots) to refine force fields and improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。